molecular formula C23H26N2O2S B1674364 iCRT3 CAS No. 901751-47-1

iCRT3

Cat. No.: B1674364
CAS No.: 901751-47-1
M. Wt: 394.5 g/mol
InChI Key: QTDYVSIBWGVBKU-UHFFFAOYSA-N
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Description

iCRT3 is a small molecule inhibitor that targets the Wnt/β-catenin signaling pathway. This pathway is crucial for various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound specifically inhibits β-catenin-responsive transcription, making it a valuable tool in cancer research and other fields where Wnt signaling plays a significant role .

Mechanism of Action

Target of Action

iCRT3, also known as iCRT-3, is a small cell-permeable oxazole compound . It primarily targets the Wnt/β-catenin signaling pathway . The key mediator of this pathway is the transcriptional co-activator β-catenin . This compound selectively inhibits the protein-protein interaction between β-catenin and T-cell factor (Tcf), which is a crucial component of the Wnt/β-catenin signaling pathway .

Mode of Action

This compound interacts with β-catenin, interfering with its interaction with Tcf . This disruption inhibits β-catenin-responsive transcription . This compound is selective for this interaction, showing much reduced activity against other interactions involving β-catenin, such as those with epithelial cadherin (E-cadherin) or α-catenin .

Biochemical Pathways

The Wnt/β-catenin signaling pathway plays a significant role in various fundamental developmental and cellular biological processes . Abnormal or persistent Wnt signaling is associated with various types of cancer . By inhibiting β-catenin-responsive transcription, this compound affects the Wnt/β-catenin signaling pathway and its downstream effects .

Pharmacokinetics

It is soluble in dmso , which suggests that it could be administered in a suitable vehicle for in vivo studies

Result of Action

This compound has been shown to significantly decrease TOP Flash activity and reduce the level of NTSR1 . The anti-apoptotic effects of Neurotensin (NTS) and Wnt3a can be largely abrogated by this compound . In addition, cells maintained long term with this compound show enhanced expression of classic pluripotency genes compared with the DMSO control, whereas the expression of differentiation markers and Tcf target genes is concomitantly reduced .

Action Environment

It is known that this compound is stable under standard storage conditions

Biochemical Analysis

Biochemical Properties

iCRT3 interacts with several enzymes, proteins, and other biomolecules. It is selective for inhibition of the protein-protein interaction between β-catenin and T cell factor (Tcf) over the interaction between β-catenin and epithelial cadherin (E-cadherin) or α-catenin .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It significantly decreases TOP Flash activity and reduces the level of NTSR1 . The anti-apoptotic effects of Neurotensin (NTS) and Wnt3a can be largely abrogated by this compound .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It inhibits Wnt signaling and β-catenin-responsive transcription . It also reduces the proliferation of A172 and U87 glioblastoma cells .

Temporal Effects in Laboratory Settings

Over time, this compound shows changes in its effects in laboratory settings. Long-term treatment with this compound enhances the expression of classic pluripotency genes compared with the DMSO control, whereas the expression of differentiation markers and T-cell factor (TCF) target genes is concomitantly reduced .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At a dose of 5 mg/kg, this compound reduces tumor growth in an A172 mouse xenograft model . At doses of 5 and 10 mg/kg, this compound reduces plasma levels of IL-6, TNF-α, and IL-1β .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, affecting metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of iCRT3 involves several steps, starting with the preparation of the oxazole ring. The key intermediate is 2-[(2-(4-ethylphenyl)-5-methyl-4-oxazolyl)methyl]thio]-N-(2-phenylethyl)acetamide. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and ethanol, with the final product being purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: iCRT3 primarily undergoes substitution reactions due to the presence of reactive functional groups like the oxazole ring and the thioether linkage. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out in solvents such as DMSO and ethanol, under controlled temperatures and pH levels .

Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may lead to the formation of thiols .

Scientific Research Applications

iCRT3 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, this compound is used to study the role of Wnt/β-catenin signaling in tumor growth and progression. It has been shown to inhibit the proliferation of glioblastoma cells and reduce tumor growth in mouse models .

In biology, this compound is used to investigate the mechanisms of cell differentiation and pluripotency. It has been found to enhance the expression of pluripotency genes while reducing the expression of differentiation markers .

In medicine, this compound is being explored as a potential therapeutic agent for diseases involving aberrant Wnt signaling, such as colorectal cancer and other types of tumors .

Comparison with Similar Compounds

iCRT3 is part of a family of compounds that inhibit β-catenin-responsive transcription. Similar compounds include iCRT5 and iCRT14. Among these, this compound is unique due to its specific binding affinity and selectivity for β-catenin over other proteins like epithelial cadherin and α-catenin .

List of Similar Compounds:
  • iCRT5
  • iCRT14
  • Nectandrin B
  • Rohitukine

These compounds share similar mechanisms of action but differ in their binding affinities and specific applications in research .

Properties

IUPAC Name

2-[[2-(4-ethylphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-N-(2-phenylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2S/c1-3-18-9-11-20(12-10-18)23-25-21(17(2)27-23)15-28-16-22(26)24-14-13-19-7-5-4-6-8-19/h4-12H,3,13-16H2,1-2H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDYVSIBWGVBKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC(=C(O2)C)CSCC(=O)NCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

901751-47-1
Record name 901751-47-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.